molecular formula C18H15ClN2O2S B2745514 Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034576-28-6

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2745514
CAS No.: 2034576-28-6
M. Wt: 358.84
InChI Key: DRKFNCWIEBSFMA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to the class of compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are organic compounds containing a benzene fused to a thiophene ring . The compound has been studied for its photochemical transformations .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The synthesis involved two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the photochemical transformations of some 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones have been determined . The substituents had profound effects on product yield and distribution .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives have been synthesized and characterized, revealing their potential for various applications in organic chemistry and materials science. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have been explored, demonstrating the versatility of these compounds in nucleophilic addition reactions (Pouzet et al., 1998). Additionally, the synthesis of thienyl analogues of PCBM (phenyl-C61-butyric acid methyl ester) has been investigated, highlighting the importance of benzo[b]thiophene derivatives in the development of novel materials for organic photovoltaic devices (Matsumoto et al., 2008).

Biological and Antimicrobial Activities

Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant Staphylococcus aureus, showcasing the potential of benzo[b]thiophene derivatives as effective agents in combating antibiotic-resistant bacterial infections (Barbier et al., 2022).

Organic Electronics and Photovoltaic Applications

Research on benzo[b]thiophene derivatives has extended into the field of organic electronics, particularly in enhancing the efficiency of polymer solar cells. Modifications such as solvent treatment have been shown to significantly improve the performance of solar cells containing benzo[b]thiophene derivatives, indicating their value in the development of high-efficiency photovoltaic devices (Zhou et al., 2013).

Novel Heterocyclic Synthesis

Benzo[b]thiophene derivatives have also been utilized in the synthesis of novel heterocyclic compounds, further demonstrating their utility in organic synthesis and the creation of new molecules with potential applications in drug discovery and development (Mohareb et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, influencing various physiological and psychological processes.

Mode of Action

It can be inferred that the compound might interact with its targets through electrostatic interactions

Biochemical Pathways

Given its potential interaction with 5-ht1a receptors , it might influence the serotonin system, which plays a key role in mood regulation, sleep, appetite, and other physiological processes.

Result of Action

Based on its potential interaction with 5-ht1a receptors , it might influence various physiological and psychological processes.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based compounds have been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-10-20-7-5-15(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-16(12)24-17/h1-5,7,9-10,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKFNCWIEBSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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